molecular formula C14H22ClNO B1394675 3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220019-46-4

3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride

Cat. No.: B1394675
CAS No.: 1220019-46-4
M. Wt: 255.78 g/mol
InChI Key: QKLQULXTUXTYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.78 g/mol. The purity is usually 95%.
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Biological Activity

3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a sec-butyl phenoxy group. Its molecular formula can be represented as C14H19ClNC_{14}H_{19}ClN. The presence of the pyrrolidine moiety suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit antimicrobial activities. A study focusing on pyrrolidine-2,3-diones highlighted their effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections. This class of compounds was identified as potential inhibitors of penicillin-binding protein 3 (PBP3), which is essential for bacterial survival .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes crucial for bacterial cell wall synthesis.
  • Receptor Interaction : The compound may interact with various receptors, modulating biological pathways involved in inflammation and infection response.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Inhibition of Bacterial Growth : In vitro studies demonstrated that certain pyrrolidine derivatives inhibited the growth of Pseudomonas aeruginosa at concentrations ranging from 4 µM to >100 µM, indicating a dose-dependent effect on bacterial viability .
  • Cytotoxicity Assessment : While evaluating the antibacterial properties, researchers also assessed cytotoxicity to ensure safety profiles. Compounds derived from pyrrolidine exhibited low cytotoxicity levels, making them suitable candidates for further development in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound TypeExampleBiological Activity
Pyrrolidine DerivativesPyrrolidine-2,3-dionesAntibacterial against Pseudomonas aeruginosa
Piperidine DerivativesPiperidinyl propanoatePotential use in drug development
Sec-butyl Phenoxy CompoundsThis compoundInvestigated for antimicrobial properties

Properties

IUPAC Name

3-(2-butan-2-ylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-11(2)13-6-4-5-7-14(13)16-12-8-9-15-10-12;/h4-7,11-12,15H,3,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLQULXTUXTYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.